Ethyl palmitate

Catalog No.
S579029
CAS No.
628-97-7
M.F
C18H36O2
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl palmitate

CAS Number

628-97-7

Product Name

Ethyl palmitate

IUPAC Name

ethyl hexadecanoate

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3

InChI Key

XIRNKXNNONJFQO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC

Solubility

Soluble in ethanol and oils, insoluble in water

Synonyms

Hexadecanoic Acid Ethyl Ester; Palmitic Acid Ethyl Ester; Ethyl Hexadecanoate; NSC 8918;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC

Biomarker for Alcohol Consumption

Ethyl palmitate is a major metabolite formed in the body upon alcohol ingestion. Studies have shown it accumulates in hair, offering a longer window of detection compared to traditional blood alcohol content (BAC) tests. This makes it a potential biomarker for chronic alcohol consumption. Research suggests its concentration in hair can be used to estimate drinking patterns, even months after the last alcohol intake .

Model System for Lipid Analysis

Due to its well-defined structure and properties, scientists use ethyl palmitate as a model system for studying other lipids in biological samples. Its behavior under various analytical techniques, such as chromatography and spectroscopy, helps researchers understand the interactions and characteristics of other complex lipids .

Anti-inflammatory Properties

Recent research has explored the potential anti-inflammatory properties of ethyl palmitate. Studies in animal models suggest it may reduce inflammation by inhibiting the production of inflammatory mediators like prostaglandins and cytokines . While these findings are promising, further research is needed to understand the mechanisms and potential therapeutic applications of ethyl palmitate in humans.

Ethyl palmitate is a long-chain fatty acid ethyl ester with the chemical formula C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2} and a molecular weight of approximately 284.48 g/mol. It is classified as a hexadecanoate ester, derived from palmitic acid and ethanol. Ethyl palmitate is found in various natural sources, including certain plants like Bupleurum chinense and Pyrola japonica . This compound has a melting point of 24-28 °C and a boiling point of 192-193 °C at low pressure .

While not extensively studied for its biological activity, ethyl palmitate may act as a skin conditioning agent due to its waxy properties. It can form a protective layer on the skin, helping to retain moisture [].

Ethyl palmitate is generally considered safe for use in cosmetics and food flavorings. However, it can cause mild skin irritation in some individuals [].

Important to note:

  • As with any substance, it is always recommended to handle ethyl palmitate with care according to safety data sheets (SDS) provided by suppliers.
, including:

  • Saponification: A reaction with water in the presence of an alkali to produce palmitic acid and ethanol. This process is significant in understanding the dynamics at oil-water interfaces .
  • Hydrolysis: Ethyl palmitate can be hydrolyzed to yield palmitic acid and ethanol, particularly under acidic or basic conditions.
  • Enzymatic Reactions: Ethyl palmitate can also be synthesized enzymatically using lipases in supercritical carbon dioxide, which is an innovative method for producing flavor esters .

Ethyl palmitate exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest that ethyl palmitate may possess antimicrobial effects, contributing to its potential in food preservation and cosmetic formulations .
  • Influence on Aroma Compounds: Ethyl palmitate affects the release of aroma compounds in mixtures, enhancing their perception due to its surfactant properties. This is attributed to its ability to alter the mass transfer processes of volatile compounds .

Ethyl palmitate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of palmitic acid with ethanol in the presence of an acid catalyst.
  • Enzymatic Synthesis: Utilizing lipases in supercritical carbon dioxide allows for more environmentally friendly production methods, yielding high purity esters .
  • Transesterification: This method involves the reaction of triglycerides with ethanol, producing ethyl esters and glycerol.

Ethyl palmitate has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent and emulsifier due to its ability to enhance aroma release.
  • Cosmetics and Personal Care Products: Functions as an emollient and skin-conditioning agent.
  • Pharmaceuticals: Employed as a solvent or carrier for drug formulations.

Research indicates that ethyl palmitate interacts with other compounds through dipole-dipole interactions, affecting their release rates in mixtures. For instance, it alters the equilibrium constants of aroma compounds, facilitating their transfer from liquid to gas phases . These interactions are crucial for understanding how ethyl palmitate modifies sensory experiences in food products.

Ethyl palmitate shares similarities with other fatty acid esters but has unique properties that distinguish it. Below are some comparable compounds:

CompoundChemical FormulaUnique Features
Methyl palmitateC17H34O2\text{C}_{17}\text{H}_{34}\text{O}_{2}Methyl ester of palmitic acid; lower boiling point
Butyl palmitateC20H40O2\text{C}_{20}\text{H}_{40}\text{O}_{2}Higher molecular weight; used in cosmetics
Ethyl laurateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}Shorter carbon chain; different sensory properties

Uniqueness of Ethyl Palmitate:
Ethyl palmitate's long hydrocarbon chain contributes to its surfactant properties, enhancing aroma release significantly compared to shorter-chain esters like ethyl laurate. Its ability to interact with aromatic compounds through dipole-dipole interactions further sets it apart from similar compounds .

Physical Description

Solid
Colourless crystals with a waxy odou

XLogP3

7.8

Hydrogen Bond Acceptor Count

2

Exact Mass

284.271530387 g/mol

Monoisotopic Mass

284.271530387 g/mol

Boiling Point

192.00 to 193.00 °C. @ 10.00 mm Hg

Heavy Atom Count

20

Density

0.863-0.865

Appearance

Assay:>98%A solution in ethanol

Melting Point

24 °C

UNII

IRD3M534ZM

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1455 of 1456 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

2.34e-05 mmHg

Other CAS

628-97-7

Wikipedia

Ethyl_palmitate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Hexadecanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Improved measurement of ethyl glucuronide concentrations in hair using UPLCMS/MS for the evaluation of chronic ethanol consumption

M F Bastiani, L L F Lizot, A C C Da Silva, R Z Hahn, S S Dries, M S Perassolo, M V Antunes, R Linden
PMID: 31785510   DOI: 10.1016/j.forsciint.2019.110071

Abstract

The presence of Ethyl glucuronide (EtG) in hair provides a strong indication of ethanol consumption and its investigation is of interest in both clinical and forensic contexts because of the wide window of detection. However, due to the possibility of false negative results in cases of small ethanol intake or excessive hair washing, the combined measurement of ethyl palmitate (EtP) with EtG could be useful. In this study, a sensitive UHPLC-MS/MS procedure for the measurement of EtG in hair was developed and validated, using optimized sample preparation and chromatographic separation. Milled hair was extracted with water for 24 h at room temperature, followed by clean-up of the extract by ion-exchange solid phase extraction (SPE). Extraction was highly efficient, with yield of 96.93-101.06%. Chromatographic separation was performed with a Fluoro-Phenyl stationary phase. The assay was linear from 4 to 500pgmg
, with accuracy in the range of 100.30-106.16%. Matrix effects (-0.87 to 5.89%) were adequately compensated by the use of deuterated EtG as internal standard. EtG was measured in hair samples of 46 volunteers, and results were compared with hair concentrations of ethyl palmitate (EtP) and the score in the AUDITC questionnaire. EtG hair concentrations were significantly correlated to the AUDIT-C classification (r
=0.365, p<0.05), but not to EtP hair levels. The diagnostic performance of EtG hair concentrations to identify excessive or moderate ethanol use was similar to the capability of AUDIT-C to identify severe and high health risk (Kappa, p=0.013). The developed assay is suitable for clinical use, providing a useful tool to evaluate chronic ethanol consumption.


Influence of alcohol containing and alcohol free cosmetics on FAEE concentrations in hair. A performance evaluation of ethyl palmitate as sole marker, versus the sum of four FAEEs

C Dumitrascu, R Paul, R Kingston, Rachel Williams
PMID: 29247980   DOI: 10.1016/j.forsciint.2017.12.002

Abstract

Fatty acid ethyl esters (FAEE) are direct metabolites of ethanol and have been shown to be suitable markers for the evaluation of alcohol consumption. Previous research has suggested that the regular use of alcohol containing cosmetic products can influence the concentration of FAEE detected in hair. In this study we investigated the influence of alcohol containing and alcohol free hair cosmetics (hairspray and waxes) on the FAEE concentrations in hair. The effect of cosmetic treatment was measured against the impact on ethyl palmitate in isolation as compared to the sum of four esters. 10 volunteers treated part of their scalp with cosmetic products every day during a 2 month period (alcohol free hairspray n=2, hairspray containing alcohol (42% by volume) n=3, alcohol free wax n=2, wax containing alcohol (11% by volume) n=3). After the 2 month period of cosmetic application hair samples from volunteers were collected from both sides of the scalp. Hair samples were washed with n-heptane, and then cut finely into small pieces. All samples were subjected to clean-up by HS-SPME and then GC PCI-MS/MS for analysis of FAEEs. Comparison of FAEE concentrations between treated and untreated hair showed in some instances that application of hair spray or wax products caused an increase in FAEE levels. Products containing alcohol caused a more substantial increase in alcohol metabolite concentrations in hair when compared to alcohol free products. Three volunteers using an alcohol based hairspray in the study experienced a significant increase in FAEE levels (+27.4%, +205.5%, and +1287.5%), with one of the volunteers showing levels below the cut off for 'abstinence' in the untreated scalp portion, and levels above the cut off for 'chronic excessive consumption' in the treated scalp portion. Performance evaluation of ethyl palmitate as sole marker, compared to the sum of four esters approach suggested that the two quantification approaches react in a very similar manner to the application of hair sprays and waxes. We would suggest that the interpretative value of FAEE hair measurements from people reporting the use of alcohol based hairsprays are treated with caution.


An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of Ethyl Palmitate in Hair

M F Bastiani, L L F Lizot, A C C Da Silva, R Z Hahn, S S Dries, M S Perassolo, M V Antunes, R Linden
PMID: 31909801   DOI: 10.1093/jat/bkz085

Abstract

The use of hair as a matrix for the evaluation of chronic ethanol drinking behavior presents the advantage of a longer window of detection and higher specificity when compared to classical biochemical markers. The most recent recommendations the Society of Hair Testing (SOHT) indicate that ethyl palmitate (EtP) hair levels can be used to estimate the ethanol drinking behavior, alternatively to the combined measurement of four main fatty acid ethyl esters. In this study, solid-phase microextraction (SPME) conditions for the extraction of EtP from hair were optimized using response surface analysis, after a Box-Behnken experiment. Analyses were performed by GC-MS. The optimized HS-SPME conditions, using a PDMS-DVB (65 μm) fiber, were pre-adsorption time of 6 min, extraction time of 60 min and incubation temperature of 94°C. The linear range was 0.05 to 3 ng mg-1, with accuracy within 95.15-109.91%. Between-assay and within-assay precision were 8.58-12.53 and 6.12-6.82%, respectively. The extraction yield was 61.3-71.9%. The assay was applied to hair specimens obtained from 46 volunteers, all presenting EtP levels within the linear range of the assay. Using a statistically designed experiment, a sensitive SPME-GC-MS assay for the measurement of EtP in hair was developed and validated, requiring only 20 mg of hair.


Determination of ethyl glucuronide and fatty acid ethyl esters in hair samples

David Oppolzer, Mário Barroso, Luís Passarinha, Eugenia Gallardo
PMID: 27696467   DOI: 10.1002/bmc.3858

Abstract

Hair testing for alcohol biomarkers is an important tool for monitoring alcohol consumption. We propose two methods for assessing alcohol exposure through combined analysis of ethyl glucuronide (EtG) and fatty acid ethyl esters (FAEEs) species (ethyl myristate, palmitate, stearate and oleate) in hair (30 mg). EtG was analysed by liquid chromatography-tandem mass spectrometry, while FAEEs were analysed by gas chromatography-tandem mass spectrometry using electron impact ionization. Both methods were validated according to internationally accepted guidelines. Linearity was proven between 3 and 500 pg/mg for EtG and 30-5000 pg/mg for FAEEs, and the limits of quantification were 3 pg/mg for EtG and 30 pg/mg for each of the four FAEEs. Precision and accuracy were considered adequate, processed EtG samples were found to be stable for up to 96 h left in the injector and processed FAEEs samples for up to 24 h. Matrix effects were not significant. Both methods were applied to the analysis of 15 authentic samples, using the cut-off values proposed by the Society of Hair Testing for interpretation. The results agreed well with the self-reported alcohol consumption in most cases, and demonstrated the suitability of the methods to be applied in routine analysis of alcohol biomarkers, allowing monitoring consumption using low sample amounts.


Development and characterization of lipid-polymeric nanoparticles for oral insulin delivery

Débora Sgorla, Anna Lechanteur, Andreia Almeida, Flávia Sousa, Eduardo Melo, Élcio Bunhak, Rubiana Mainardes, Najeh Khalil, Osvaldo Cavalcanti, Bruno Sarmento
PMID: 29257904   DOI: 10.1080/17425247.2018.1420050

Abstract

The oral route is widely accepted as the most physiological path for exogenous administration of insulin, as it closely mimic the endogenous insulin pathway. Thus, in this work it is proposed an innovative lipid-polymeric nanocarrier to delivery insulin orally. Areas covered: Nanoparticles were produced through a modified solvent emulsification-evaporation method, using ethyl palmitate and hydroxypropylmethylcellulose acetate succinate as matrix. Lipid-polymeric nanoparticles were around 300 nm in size, negatively charged (-20 mV) and associated insulin with efficiency higher than 80%. Differential scanning calorimetry suggested thermal stability of nanoparticles. In vitro release assays under simulated gastrointestinal conditions resulted in 9% and 14% of insulin released at pH 1.2 during 2 h and at pH 6.8 for 6 h, respectively, demonstrating the ability of those nanoparticles to protect insulin against premature degradation. Importantly, nanoparticles were observed to be safe at potential therapeutic concentrations as did not originate cytotoxicity to intestinal epithelial cells. Lastly, the permeability of nanoencapsulated insulin through Caco-2 monolayers and a triple Caco-2/HT29-MTX/Raji B cell model correlated well with slow release kinetics, and fosters the effectiveness of nanoparticles to promote intestinal absorption of peptidic drugs. Expert opinion: Lipid-polymeric nanoparticles were developed to encapsulate and carry insulin through intestine. Overall, nanoparticles provide insulin stability and intestinal permeability.


The 3D model of the lipase/acyltransferase from Candida parapsilosis, a tool for the elucidation of structural determinants in CAL-A lipase superfamily

Maeva Subileau, Anne-Hélène Jan, Hervé Nozac'h, Marina Pérez-Gordo, Véronique Perrier, Eric Dubreucq
PMID: 26123263   DOI: 10.1016/j.bbapap.2015.06.012

Abstract

Because lipids are hydrophobic, the development of efficient bioconversions in aqueous media free of organic solvents is particularly challenging for green oleochemistry. Within this aim, enzymes exhibiting various abilities to catalyze acyltransfer reaction in water/lipid systems have been identified. Among these, CpLIP2 from Candida parapsilosis has been characterized as a lipase/acyltransferase, able to catalyze acyltransfer reactions preferentially to hydrolysis in the presence of particularly low acyl acceptor concentration and high thermodynamic activity of water (aw>0.9). Lipase/acyltransferases are thus of great interest, being able to produce new esters at concentrations above the thermodynamic equilibrium of hydrolysis/esterification with limited to no release of free fatty acids. Here, we present a 3D model of CpLIP2 based on homologies with crystallographic structures of Pseudozyma antarctica lipase A. Indeed, the two enzymes have 31% of identity in their primary sequence, yielding a same general structure, but different catalytic properties. The quality of the calculated CpLIP2 model was confirmed by several methods. Limited proteolysis confirmed the location of some loops at the surface of the protein 3D model. Directed mutagenesis also supported the structural model constructed on CAL-A template: the functional properties of various mutants were consistent with their structure-based putative involvement in the oxyanion hole, substrate specificity, acyltransfer or hydrolysis catalysis and structural stability. The CpLIP2 3D model, in comparison with CAL-A 3D structure, brings insights for the elucidation and improvement of the structural determinants involved in the exceptional acyltransferase properties of this promising biocatalyst and of homologous enzymes of the same family.


2014 consensus for the use of alcohol markers in hair for assessment of both abstinence and chronic excessive alcohol consumption

Pascal Kintz
PMID: 25475968   DOI: 10.1016/j.forsciint.2014.11.001

Abstract




Quantification of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in meconium for detection of alcohol abuse during pregnancy: Correlation study between both biomarkers

Pamela Cabarcos, María Jesús Tabernero, José Luís Otero, Martha Míguez, Ana María Bermejo, Simona Martello, Nadia De Giovanni, Marcello Chiarotti
PMID: 25137651   DOI: 10.1016/j.jpba.2014.07.023

Abstract

This article presents results from 47 meconium samples, which were analyzed for fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) for detection of gestational alcohol consumption. A validated microwave assisted extraction (MAE) method in combination with GC-MS developed in the Institute of Forensic Science (Santiago de Compostela) was used for FAEE and the cumulative concentration of ethyl myristate, ethyl palmitate and ethyl stearate with a cut-off of 600ng/g was applied for interpretation. A simple method for identification and quantification of EtG has been evaluated by ultrasonication followed solid phase extraction (SPE). Successful validation parameters were obtained for both biochemical markers of alcohol intake. FAEE and EtG concentrations in meconium ranged between values lower than LOD and 32,892ng/g or 218ng/g respectively. We have analyzed FAEE and EtG in the same meconium aliquot, enabling comparison of the efficiency of gestational ethanol exposure detection. Certain agreement between the two biomarkers was found as they are both a very specific alcohol markers, making it a useful analysis for confirmation.


[Study on the chemical constituents of Viscum ovalifolium]

Ru-Mei Lu, Min-Min Shao, Peng-Ying Liao, Peng Luo
PMID: 24620692   DOI:

Abstract

To study the chemical constituents of Viscum ovalifolium.
The chemical constituents from Viscum ovalifolium were isolated and purified by silica gel column chromatography, polyamide column chromatography and recrystallization methods. Their structures were elucidated by physicochemical properties and spectral analysis.
Twelve compounds were isolated and their structures were identified as 1-octadecene (1), ethyl palmitate (2), 28-hydrxy-amyrone (3), betulinic acid (4), rutin (5), quercetin (6), beta-amyrinpalmitate (7), lupeol acetate (8), beta-amyrin (9), beta-sitosterol (10), lupeol (11) and oleanolic acid (12).
Compounds 1 - 6 are obtained from this plant for the first time.


Positive findings of ethyl glucuronide in hair of young children from families with addiction background

Fritz Pragst, Franziska Krumbiegel, Denise Thurmann, Lena Westendorf, Maximilian Methling, André Niebel, Sven Hartwig
PMID: 31965236   DOI: 10.1007/s00414-019-02236-5

Abstract

Small children are expected to be abstinent from alcohol, and children's hair is frequently used as the blank matrix for calibration of the alcohol consumption marker ethyl glucuronide (EtG). The basal EtG concentrations of total abstainers were described to be 0.3-2.1 pg/mg (Pirro et al. 2013). It is examined whether this assumption is valid for children from families with addiction background.
In a social support system for families with drug and/or alcohol addicted parents, 161 hair samples from 126 children (age 1-14 years, hair segment 0-3 cm) were analyzed for EtG by a validated LC-MS/MS method (LOD 0.56 pg/mg, LLOQ 2.3 pg/mg). For comparison, ethyl palmitate (EtPa) was measured and hair samples from parents were included. EtG ≥ 3 pg/mg was considered as an alarming result for children.
EtG concentrations between 3.0 and 42.6 pg/mg (mean 9.55 pg/mg, median 6.40 pg/mg) were measured for 25 samples (15.5%, age 22 × 1-5 years, 3 × 9-11 years). Elevated EtPa (0.15-0.46 ng/mg) was found in 6 samples and cocaethylene (0.02-0.07 ng/mg) was detected in 5 samples with high cocaine findings. Hair results of one or both parents indicated drug abuse in 12 from 14 cases (85.7%) if both parents were tested.
Although accidental or voluntary intake of alcoholic beverages cannot be excluded, the external contamination of children's hair by EtG-containing wine and sweat or urine of the alcohol abusing parents is assumed to be the most probable explanation for the positive EtG results in hair of 1-5-year-old children.


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